

An In-Depth Technical Guide to Reboxetine Mesylate: Properties, Mechanism, and Application

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Compound of Interest

Compound Name:	Reboxetine Mesylate
CAS No.:	98769-84-7
Cat. No.:	B1679250

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Reboxetine Mesylate**, a potent and selective norepinephrine reuptake inhibitor (NRI). Designed for the scientific community, this document delves into the core physicochemical properties, mechanism of action, and practical applications of this compound in research and development.

Core Molecular and Physical Characteristics

Reboxetine Mesylate is the methanesulfonate salt of reboxetine. The addition of the mesylate group enhances the solubility and stability of the parent compound, reboxetine.

Molecular Formula and Weight

There can be some variability in how the molecular formula and weight are presented, depending on whether it refers to the mesylate salt or the free base. For clarity and accuracy in

experimental design, it is crucial to use the specifications for the mesylate salt form.

- Reboxetine (Free Base):
 - Molecular Formula: $C_{19}H_{23}NO_3$ [1]
 - Molecular Weight: 313.39 g/mol [1]
- **Reboxetine Mesylate:**
 - Molecular Formula: $C_{19}H_{23}NO_3 \cdot CH_4O_3S$ or $C_{20}H_{27}NO_6S$ [2][3][4]
 - Molecular Weight: 409.5 g/mol [2][3]

Chemical Structure and Identification

The chemical structure of **Reboxetine Mesylate** is fundamental to its biological activity. Its stereochemistry, with two chiral centers, is a key aspect of its interaction with the norepinephrine transporter.

Reboxetine

Methanesulfonic Acid

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Caption: Chemical structure of **Reboxetine Mesylate**, showing the reboxetine molecule and the methanesulfonate counter-ion.

Table 1: Key Physicochemical Properties and Identifiers of **Reboxetine Mesylate**

Property	Value	Source(s)
CAS Number	98769-84-7	[1][2][3][5][6]
Molecular Formula	C ₁₉ H ₂₃ NO ₃ · CH ₄ O ₃ S	[2][7]
Molecular Weight	409.5 g/mol	[2][3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water (≥56.4 mg/mL), DMSO (≥41 mg/mL), and Ethanol (≥5.32 mg/mL with sonication)	[3]
Purity	Typically ≥98%	[2][8]
Storage	Store at -20°C	[3]

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

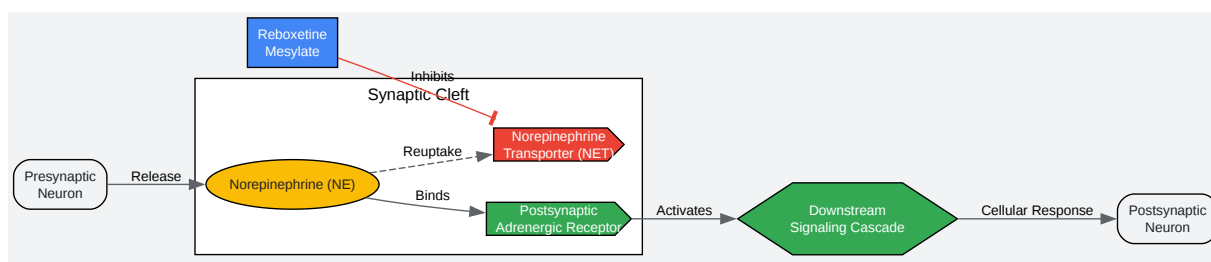
Reboxetine Mesylate exerts its pharmacological effects by acting as a potent and selective inhibitor of the norepinephrine transporter (NET).[9][10] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[10]

By binding to the NET, reboxetine blocks this reuptake process.[9] This leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[11] This targeted action on the noradrenergic system is the foundation of its therapeutic effects in conditions like depression.[12]

Selectivity Profile

A key feature of reboxetine is its high selectivity for the NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

[10] This selectivity minimizes off-target effects and contributes to its distinct pharmacological profile compared to other classes of antidepressants like SSRIs or SNRIs.



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Caption: Mechanism of action of **Reboxetine Mesylate**.

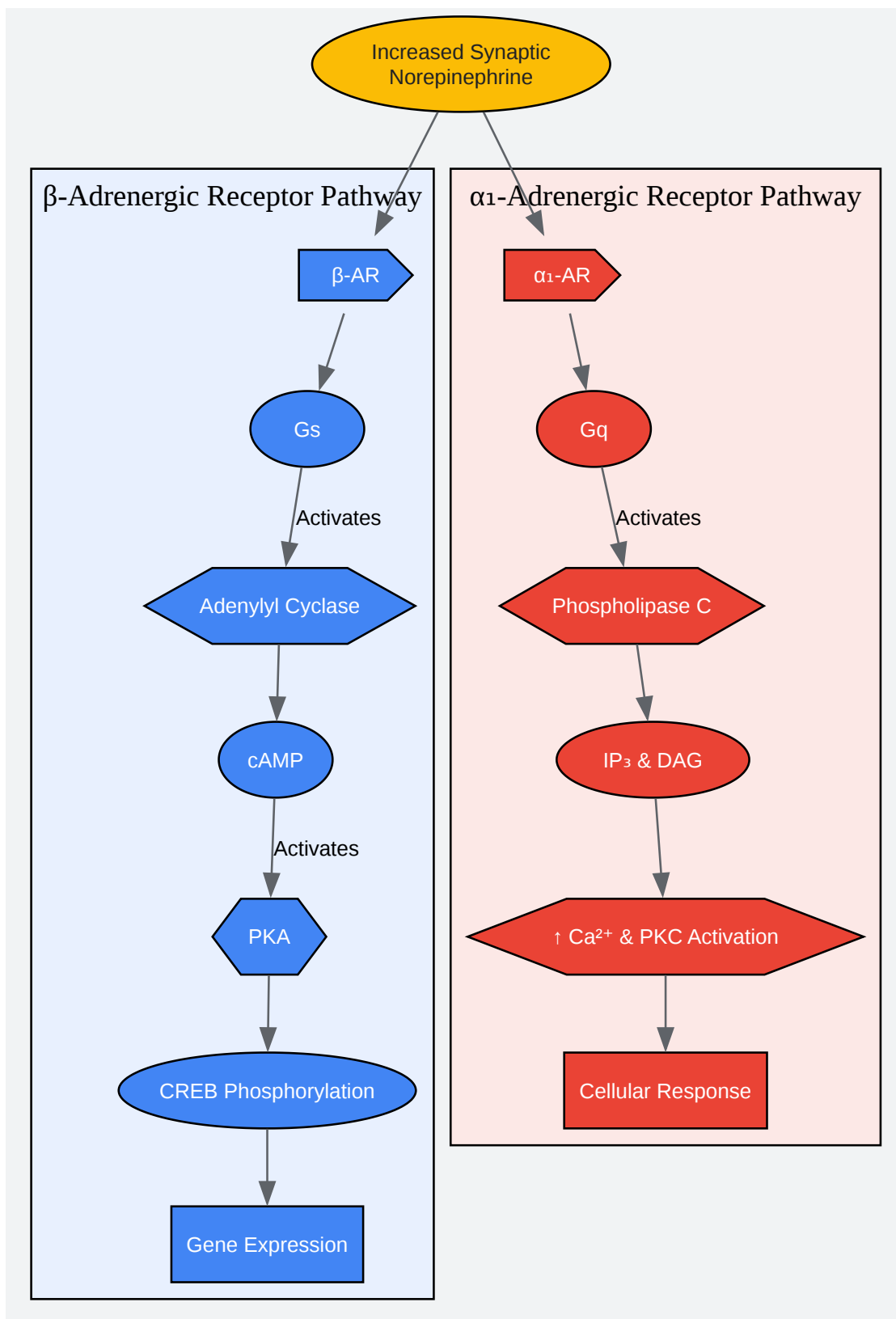
Downstream Signaling Pathways

The increased synaptic concentration of norepinephrine resulting from NET inhibition leads to the activation of postsynaptic adrenergic receptors, which are G-protein coupled receptors (GPCRs).[13] The specific downstream signaling cascades activated depend on the subtype of adrenergic receptor stimulated (e.g., α_1 , α_2 , β_1 , β_2 , β_3).[14]

- β -Adrenergic Receptors: Activation of β -adrenergic receptors typically couples to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase.[14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.[7] [15]
- α_1 -Adrenergic Receptors: These receptors are generally coupled to a Gq protein, which activates phospholipase C (PLC).[14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of

intracellular calcium stores, while DAG activates Protein Kinase C (PKC), both leading to a cascade of cellular events.[7]

- α_2 -Adrenergic Receptors: These receptors are often coupled to an inhibitory G-protein (Gi), which inhibits adenylyl cyclase, thereby reducing cAMP levels and counteracting the effects of Gs-coupled receptors.[14]



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Caption: Downstream signaling pathways activated by increased synaptic norepinephrine.

Experimental Protocols and Applications in Research

Reboxetine Mesylate is a valuable tool for in vitro and in vivo studies of the noradrenergic system. Its selectivity makes it an excellent positive control for norepinephrine reuptake inhibition assays.

In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potential of a test compound on the norepinephrine transporter, using **Reboxetine Mesylate** as a reference inhibitor.

Materials:

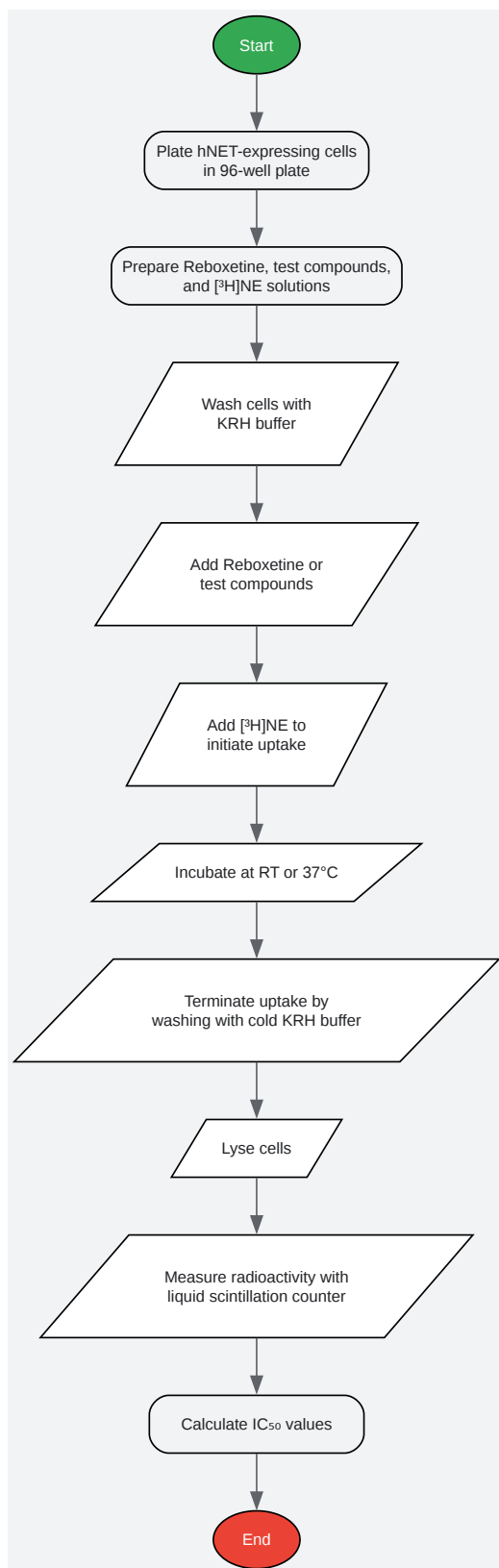
- Cells expressing the human norepinephrine transporter (e.g., HEK293-hNET or SK-N-BE(2)C cells)[2]
- Cell culture medium (e.g., DMEM)
- Krebs-Ringer-HEPES (KRH) buffer
- Radiolabeled norepinephrine (e.g., [³H]NE)[2]
- **Reboxetine Mesylate** (as a positive control)
- Test compounds
- Scintillation cocktail
- 96-well cell culture plates
- Liquid scintillation counter

Step-by-Step Methodology:

- Cell Plating: Seed the hNET-expressing cells in a 96-well plate at a density of 40,000-60,000 cells per well and incubate overnight to allow for cell adherence.[6]

- Preparation of Solutions:
 - Prepare a stock solution of **Reboxetine Mesylate** in an appropriate solvent (e.g., water or DMSO).
 - Prepare serial dilutions of **Reboxetine Mesylate** and test compounds in KRH buffer.
 - Prepare a working solution of [³H]NE in KRH buffer.
- Assay Procedure:
 - Wash the cells twice with KRH buffer.
 - Add the serially diluted **Reboxetine Mesylate** or test compounds to the respective wells.
 - For determining non-specific uptake, add a high concentration of a known NET inhibitor like desipramine to designated wells.[2]
 - Initiate the uptake reaction by adding the [³H]NE working solution to all wells.
 - Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature or 37°C.[2][16]
- Termination and Lysis:
 - Terminate the uptake by rapidly washing the cells twice with ice-cold KRH buffer.[2]
 - Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in KRH buffer) and shaking for 60 minutes.[2]
- Quantification:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail to each vial.
 - Measure the radioactivity using a liquid scintillation counter.[2]
- Data Analysis:

- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
- Determine the IC₅₀ value for **Reboxetine Mesylate** and the test compounds by plotting the percentage of inhibition against the logarithm of the compound concentration.



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Caption: Experimental workflow for an in vitro norepinephrine reuptake inhibition assay.

Quality Control and Trustworthiness

Ensuring the quality and purity of **Reboxetine Mesylate** is paramount for obtaining reliable and reproducible experimental results. As a Senior Application Scientist, I emphasize the importance of using well-characterized and high-purity material.

Certificate of Analysis (CoA)

A Certificate of Analysis from the supplier is a critical document that provides key quality control parameters for a specific batch of **Reboxetine Mesylate**. Researchers should always request and review the CoA before using the compound.

Table 2: Representative Certificate of Analysis for **Reboxetine Mesylate**

Test	Specification	Result	Method
Appearance	White to off-white crystalline powder	Conforms	Visual
Identification (IR, NMR)	Conforms to the structure of Reboxetine Mesylate	Conforms	IR, ¹ H NMR
Purity (HPLC)	≥ 98.0%	99.63%	HPLC
Water Content (Karl Fischer)	≤ 1.0%	0.2%	Karl Fischer
Residual Solvents	Meets USP <467> requirements	Conforms	GC-HS
Heavy Metals	≤ 20 ppm	< 10 ppm	ICP-MS
Sulphated Ash	≤ 0.1%	0.05%	Gravimetric

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of **Reboxetine Mesylate** and for its quantification in various matrices.[8]

A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection at an appropriate wavelength (e.g., 277 nm).[8]

Conclusion

Reboxetine Mesylate is a scientifically significant molecule with a well-defined mechanism of action as a selective norepinephrine reuptake inhibitor. Its high selectivity makes it an indispensable tool for researchers investigating the noradrenergic system and for the development of novel therapeutics. This guide has provided a comprehensive overview of its core properties, mechanism, and a practical experimental protocol to facilitate its effective use in the laboratory. Adherence to stringent quality control measures will ensure the integrity and reproducibility of research findings.

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